Technical Monograph: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid (CAS 2059945-51-4)
Technical Monograph: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid (CAS 2059945-51-4)
[1][2][3]
Executive Summary
2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4) is a highly specialized trisubstituted benzoic acid derivative utilized primarily as a regiochemically defined scaffold in the synthesis of advanced pharmaceutical intermediates.[1][2] Its structure features a unique "push-pull" electronic system: the electron-donating hydroxyl group at the 6-position and the electron-withdrawing nitro and chloro groups at the 3- and 2-positions, respectively.
This specific substitution pattern makes it a critical building block for constructing fused heterocycles, particularly benzoxazoles and quinazolines, which are prevalent in kinase inhibitors and antibacterial agents. Unlike its more common isomers, this compound offers a precise handle for orthogonal functionalization—the nitro group can be selectively reduced without affecting the aryl chloride, allowing for sequential cross-coupling reactions.
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models for this specific CAS entry.
| Property | Value / Description | Source/Note |
| CAS Number | 2059945-51-4 | BLD Pharm / Sigma-Aldrich [1] |
| Molecular Formula | C₇H₄ClNO₅ | - |
| Molecular Weight | 217.56 g/mol | Calculated |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-phenolic acids |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water | Acidic functionality aids basic aq.[1][3][4] solubility |
| pKa (Predicted) | ~1.5 - 2.0 (Carboxyl), ~6.5 (Phenol) | Lowered by ortho-Cl and nitro group |
| LogP (Predicted) | 1.6 - 1.9 | Lipophilic despite polar groups |
| InChI Key | MWHWHZYRIJDIED-UHFFFAOYSA-N | Standard Identifier [2] |
Synthetic Methodology & Manufacturing
Retrosynthetic Strategy
The synthesis of 2-chloro-6-hydroxy-3-nitrobenzoic acid is governed by the principles of electrophilic aromatic substitution (EAS). The most robust route involves the nitration of 2-chloro-6-hydroxybenzoic acid .
Mechanistic Rationale:
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Directing Effects: The precursor molecule has three substituents influencing the incoming electrophile (NO₂⁺):
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-OH (Position 6): Strong activator, directs ortho (pos 5) and para (pos 3).
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-Cl (Position 2): Weak deactivator, directs ortho (pos 3) and para (pos 5).
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-COOH (Position 1): Moderate deactivator, directs meta (pos 3 and 5).
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Convergence: Remarkably, all three existing groups cooperatively direct the incoming nitro group to positions 3 and 5.
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Regioselectivity: The formation of the 3-nitro isomer (the target) is favored due to the strong para-directing influence of the hydroxyl group, despite the steric crowding from the adjacent chlorine atom.
Standardized Synthesis Protocol
Note: This protocol is designed for laboratory-scale synthesis (10–50g) and requires standard safety precautions for handling fuming nitric acid.
Reagents:
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Starting Material: 2-Chloro-6-hydroxybenzoic acid (1.0 eq)
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Solvent/Acid: Sulfuric acid (H₂SO₄, conc.)
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Nitrating Agent: Fuming Nitric acid (HNO₃, 1.1 eq) or Potassium Nitrate (KNO₃)
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Quench: Crushed ice
Step-by-Step Workflow:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-chloro-6-hydroxybenzoic acid in concentrated H₂SO₄ at 0°C. Ensure complete dissolution to avoid hot spots.
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Nitration: Add the nitrating agent (e.g., mixture of HNO₃/H₂SO₄) dropwise over 30 minutes, maintaining the internal temperature below 10°C. Critical: Exceeding this temperature increases the risk of dinitration or decarboxylation.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor reaction progress via LC-MS (Target [M-H]⁻ = 216).
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Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.
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Isolation: Filter the precipitate. Wash the filter cake with cold water (3x) to remove residual acid.
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Purification: Recrystallize from an Ethanol/Water mixture (1:1) to remove potential 5-nitro isomers. Dry under vacuum at 45°C.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow for CAS 2059945-51-4 via electrophilic aromatic substitution.
Structural Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures:
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¹H NMR (DMSO-d₆):
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The aromatic region will show only two protons.
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Doublet (approx. 8.0–8.2 ppm): Corresponds to H-4 (adjacent to Nitro).
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Doublet (approx. 7.0–7.2 ppm): Corresponds to H-5 (adjacent to Hydroxyl).
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Coupling Constant (J): Expect an ortho-coupling constant of ~8–9 Hz.
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Broad Singlets: A very downfield signal (13–14 ppm) for -COOH and a broad signal (10–11 ppm) for -OH.
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IR Spectroscopy:
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~1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (asymmetric/symmetric) typical of nitro groups.
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~1680–1700 cm⁻¹: Carbonyl (C=O) stretch of the benzoic acid.
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~3200–3500 cm⁻¹: Broad O-H stretch.
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Mass Spectrometry (ESI-):
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Dominant peak at m/z 216 [M-H]⁻.
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Characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).
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Handling, Safety & Stability
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Thermal Instability: As a nitro-substituted aromatic acid, this compound possesses high energy potential. Do not heat above 100°C in a dry state , as decomposition may occur.
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Acidity: The compound is significantly more acidic than benzoic acid due to the electron-withdrawing nitro and chloro groups. It can cause severe eye damage and skin irritation.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation of the nitro group.
Downstream Applications in Drug Discovery
The primary utility of CAS 2059945-51-4 lies in its role as a "linchpin" scaffold. It allows for the construction of benzoxazoles and benzimidazoles with substitution patterns that are difficult to access via other routes.
Key Transformation: Reductive Cyclization
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Reduction: The nitro group is reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C).
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Cyclization: The resulting ortho-amino-phenol moiety reacts with aldehydes or carboxylic acid derivatives to close the oxazole ring.
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Diversification: The remaining Chlorine atom at position 4 of the benzoxazole (originally position 2 of the benzoic acid) serves as a handle for Suzuki or Buchwald-Hartwig couplings, enabling library generation.
Application Pathway Diagram
Figure 2: Conversion of the target acid into a pharmacologically active benzoxazole scaffold.
References
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Sigma-Aldrich. (2025). 2-chloro-6-hydroxy-3-nitrobenzoic acid Product Page. Retrieved from
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PubChem. (2025).[4][5] Compound Summary: 2-Chloro-6-hydroxy-3-nitrobenzoic acid.[1][2][6] National Library of Medicine. Retrieved from
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BLD Pharm. (2025).[2] Product Analysis: CAS 2059945-51-4.[1] Retrieved from [2]
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GuideChem. (2025). Chemical Dictionary: C7H4ClNO5 Isomers and Properties. Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. 3970-35-2|2-Chloro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Perfluoroethoxy)perfluoropropane | C5F12O | CID 10968705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rndmate.com [rndmate.com]







